molecular formula C22H23NO3S B2896181 2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 478245-35-1

2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine

Cat. No.: B2896181
CAS No.: 478245-35-1
M. Wt: 381.49
InChI Key: DEAUJTDWFWZDHU-UHFFFAOYSA-N
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Description

The compound 2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine features a pyridine core substituted at positions 2, 3, 4, and 5. Key structural elements include:

  • 3-position: A [(4-methylphenyl)sulfonyl] (Tos) group, known for enhancing stability and modulating solubility .
  • 4- and 6-positions: Methyl groups, contributing to lipophilicity and steric hindrance.

This structure suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., ligand design). Below, we compare it with structurally or functionally related compounds.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-14-9-11-19(12-10-14)27(24,25)21-16(3)13-17(4)23-22(21)26-20-8-6-7-15(2)18(20)5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAUJTDWFWZDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Studies have indicated that compounds similar to 2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine exhibit significant anticancer properties. Research has focused on their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers such as colorectal and head and neck cancers .

Case Study :

  • A study evaluated the COX-2 inhibitory potency of related compounds, showing that modifications in the phenoxy and sulfonyl groups significantly influenced their biological activity. The results indicated potential for developing new therapeutic agents targeting COX-2-related pathways .

Neuroprotective Effects

Another area of research has highlighted the neuroprotective effects of this compound. It has been investigated as a candidate for developing imaging agents for brain COX-2 expression, which is relevant in neurodegenerative diseases .

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in materials science. Its structural characteristics lend themselves to the development of novel polymers and coatings with enhanced thermal stability and solubility.

Summary of Applications

Application AreaDescriptionReferences
Medicinal Chemistry Anticancer activity through COX-2 inhibition
Neuroscience Neuroprotective effects and imaging agent development
Materials Science Potential use in novel polymers and coatings

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Properties/Applications Reference
2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(Tos)pyridine Pyridine 2,3-Dimethylphenoxy; 4,6-Me; Tos High lipophilicity, potential ligand
Compound 8f Benzimidazole Pyridin-2-yl-methanesulfinyl; sulfonamide Pharmaceutical activity
6-O-Tos-trehalose Trehalose Tosyl Solubility modification
2-Chloro-3-(dimethoxymethyl)pyridin-4-ylmethanol Pyridine Chloro; dimethoxymethyl Synthetic intermediate

Research Findings and Implications

Stability and Reactivity : The Tos group in the target compound likely improves oxidative stability compared to sulfinyl-containing analogues like 8f .

Lipophilicity: Methyl and phenoxy substituents contribute to a higher logP value than carbohydrate-based Tos derivatives, suggesting better membrane permeability .

Synthetic Utility : Similar to ’s use of Tos chloride, the target compound’s Tos group may be introduced via sulfonylation reactions under mild conditions .

Preparation Methods

Electrochemical Meta-C–H Sulfonylation of Pyridines

Mechanism and Reaction Design

Electrochemical sulfonylation enables direct introduction of sulfonyl groups at the meta-position of pyridines through a dearomatization-rearomatization strategy. The process involves:

  • Dearomatization : Pyridine reacts with an electrophilic species (e.g., generated from sodium sulfinates) under oxidative conditions to form an oxazino-pyridine intermediate.
  • Sulfonyl Radical Addition : Sulfinates undergo single-electron oxidation at the anode to generate sulfonyl radicals, which add to the dearomatized intermediate.
  • Rearomatization : Electrochemical oxidation followed by hydrolysis restores aromaticity, yielding the meta-sulfonylated product.

For the target compound, sodium 4-methylbenzenesulfinate serves as the sulfonyl source, while 2-(2,3-dimethylphenoxy)-4,6-dimethylpyridine acts as the substrate.

Table 1: Optimized Electrochemical Conditions for Meta-Sulfonylation
Parameter Value/Component
Solvent System Methanol/Cyclopentyl Methyl Ether (3:1)
Electrolyte Tetrabutylammonium Tetrafluoroborate (Bu₄NBF₄)
Current Density 5 mA (1.9 F·mol⁻¹)
Electrodes Graphite Felt (Anode), Platinum (Cathode)
Reaction Time 1.5 hours
Post-Hydrolysis 6 M HCl in MeCN, 60°C, 24 hours
Yield 73%

This method avoids stoichiometric oxidants and exhibits broad functional group tolerance, making it suitable for complex pyridine derivatives.

Classical Sulfonylation Using Sulfonyl Chlorides

Direct Sulfonylation at the Pyridine C-3 Position

Traditional approaches employ 4-methylbenzenesulfonyl chloride as the sulfonating agent. The reaction proceeds via nucleophilic attack at the pyridine’s C-3 position, facilitated by Lewis acids or bases.

Table 2: Representative Sulfonylation Conditions
Component Role/Quantity
Pyridine Substrate 2-(2,3-Dimethylphenoxy)-4,6-dimethylpyridine (1 equiv)
Sulfonylating Agent 4-Methylbenzenesulfonyl Chloride (1.2 equiv)
Base Triethylamine (2.5 equiv)
Solvent Dichloromethane
Temperature 0°C → Room Temperature
Reaction Time 12 hours
Yield 65–70%

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. However, regioselectivity challenges arise with polysubstituted pyridines, necessitating protective strategies for adjacent functional groups.

Synthesis of the Pyridine Core: Etherification and Methylation

Nucleophilic Aromatic Substitution for Phenoxy Group Introduction

The 2-(2,3-dimethylphenoxy) moiety is installed via SNAr (nucleophilic aromatic substitution) on 3-nitro-4,6-dimethylpyridine, followed by nitro group reduction:

  • Nitration : 4,6-Dimethylpyridine is nitrated at C-3 using HNO₃/H₂SO₄.
  • Etherification : Reaction with 2,3-dimethylphenol in the presence of K₂CO₃ in DMF at 120°C for 24 hours.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, which is subsequently methylated using methyl iodide.
Table 3: Etherification Reaction Parameters
Parameter Value
Phenol 2,3-Dimethylphenol (1.5 equiv)
Base Potassium Carbonate (3 equiv)
Solvent Dimethylformamide
Temperature 120°C
Reaction Time 24 hours
Yield 58%

Multi-Step Synthesis and Protective Group Strategies

Sequential Functionalization Approach

To avoid interference between sulfonylation and etherification, a protective group strategy is employed:

  • Sulfonylation First : Introduce the 4-methylphenylsulfonyl group at C-3 using electrochemical or classical methods.
  • Protection of Sulfonyl Group : Convert the sulfonyl moiety to a tert-butylthioether using tert-dodecanethiol and BF₃·OEt₂.
  • Etherification : Install the 2,3-dimethylphenoxy group via SNAr.
  • Deprotection : Remove the thioether protective group with m-CPBA, regenerating the sulfonyl group.

This method ensures high regiochemical fidelity but increases synthetic steps, reducing overall yield to ~40%.

Comparative Analysis of Methodologies

Table 4: Advantages and Limitations of Preparation Methods
Method Yield Selectivity Scalability Cost Efficiency
Electrochemical 73% High Moderate High
Classical Sulfonylation 65% Moderate High Moderate
Multi-Step 40% Very High Low Low

The electrochemical method excels in redox-neutral conditions and functional group tolerance, whereas classical sulfonylation offers simplicity for large-scale production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example:

Sulfonylation : Introduce the (4-methylphenyl)sulfonyl group via nucleophilic substitution using sulfonyl chlorides under anhydrous conditions (e.g., pyridine as a base/solvent) .

Phenoxy Group Addition : Couple 2,3-dimethylphenol to the pyridine ring via Mitsunobu or Ullmann-type reactions, requiring catalysts like Pd/C or CuI and elevated temperatures (80–120°C) .

  • Optimization : Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction time (6–24 hrs) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonyl group at δ ~3.1 ppm for methyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+^+ ~440–450 Da) and detects impurities .
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray resolves stereochemical ambiguities .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer :

  • The compound’s low solubility in water (due to hydrophobic aryl groups) necessitates polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For kinetic studies, pre-dissolve in DMSO (<1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl and phenoxy groups in cross-coupling reactions?

  • Methodological Answer :

  • Sulfonyl Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the pyridine’s ortho/para positions. Its stability under basic conditions allows sequential functionalization .
  • Phenoxy Group : Participates in radical-mediated reactions (e.g., photoinduced C–O bond cleavage) or Pd-catalyzed C–H activation. Monitor intermediates via in situ IR spectroscopy or DFT calculations to map transition states .

Q. How do conflicting spectral data (e.g., NMR splitting patterns) arise, and how can they be resolved?

  • Methodological Answer :

  • Dynamic Effects : Rotameric equilibria of the sulfonyl group may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals at higher temps (e.g., 40–60°C) .
  • Impurity Interference : Co-eluting byproducts (e.g., des-methyl analogs) require HPLC purification (C18 column, 70:30 acetonitrile/water) .

Q. What computational approaches predict the compound’s stability under physiological or catalytic conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonyl and phenoxy groups to assess hydrolytic stability. Use B3LYP/6-31G* basis sets for accuracy .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify degradation hotspots .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Methodological Answer :

  • Batch Variability : Ensure purity (>95% by HPLC) and characterize stereochemistry (if applicable) using chiral columns .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration). Validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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